![molecular formula C13H9BF3NO3 B13139411 (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid group attached to a benzofuro[2,3-b]pyridine core. The presence of trifluoromethyl and methyl groups further enhances its chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and stability .
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and methyl groups but lacks the boronic acid functionality.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have a similar core structure but differ in the functional groups attached.
Uniqueness
The uniqueness of (2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid lies in its combination of boronic acid functionality with a benzofuro[2,3-b]pyridine core. This combination enhances its reactivity and versatility, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H9BF3NO3 |
|---|---|
Peso molecular |
295.02 g/mol |
Nombre IUPAC |
[2-methyl-4-(trifluoromethyl)-[1]benzofuro[2,3-b]pyridin-8-yl]boronic acid |
InChI |
InChI=1S/C13H9BF3NO3/c1-6-5-8(13(15,16)17)10-7-3-2-4-9(14(19)20)11(7)21-12(10)18-6/h2-5,19-20H,1H3 |
Clave InChI |
FITHVLPBNPVQBG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=C(C=C(N=C3O2)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



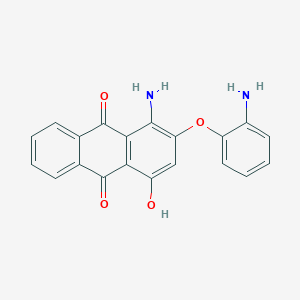
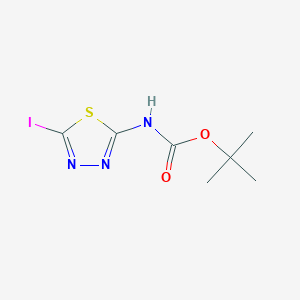
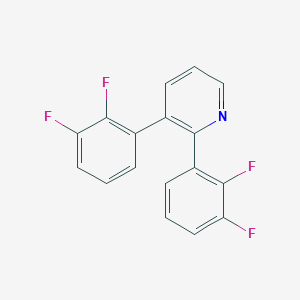

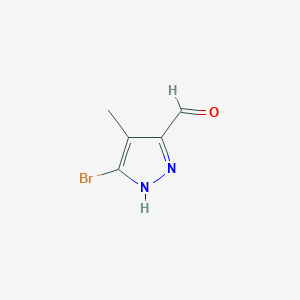
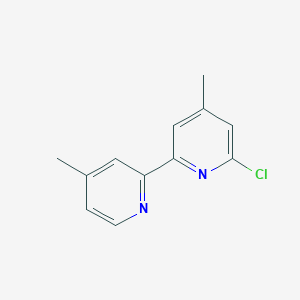
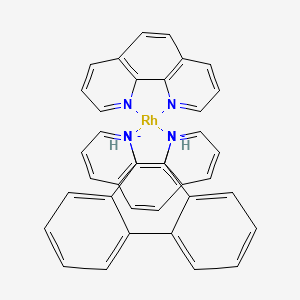
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)

